Cas no 5438-08-4 (5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)-)

5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)- structure
5438-08-4 structure
Product name:5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)-
CAS No:5438-08-4
MF:C18H13NO2
MW:275.30132
CID:387161
PubChem ID:689986

5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)- Chemical and Physical Properties

Names and Identifiers

    • 5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)-
    • HMS2699O18; IFLab1_002947; 4-Thioxo-2-phenyl-3.4-dihydro-chinazolin; 2-phenyl-3H-quinazolin-4-thione; 2-phenyl-4-(cinnamylidene)-2-oxazolin-5-one; AC1LHI2T; 2-phenylqunazoline-4(3H)-thione; CTK2A2862; 2-Phenyl-3H-chinazolin-4-thion; 2-phenyl-4(3H)-quinazolinethione; 2-phenyl-4-(3-phenyl-allylidene)-4H-oxazol-5-one; 2-phenyl-3H-quinazoline-4-thione; SureCN9681998; HMS1420F21; REGID_for_CID_838258; 2-Phenyl-4-cinnamyliden-oxazolon-5; 4-Ci
    • 5438-08-4
    • 2-Phenyl-4-(3-phenylallylidene)oxazol-5(4H)-one
    • E-PCO
    • 2-Phenyl-(Z)-(4-(E)-cinnamylidene)oxazolin-5-one
    • 93920-46-8
    • (4E)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one
    • AKOS000560807
    • CCG-45640
    • (4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one
    • 2-Phenyl-(4-cinnamylidene)oxazolin-5-one
    • 2-Phenyl-(E)-(4-(E)-cinnamylidene)oxazolin-5-one
    • SR-01000635394-1
    • 2-phenyl-4-(3-phenylprop-2-enylidene)-4,5-dihydro-1,3-oxazol-5-one
    • Inchi: InChI=1S/C18H13NO2/c20-18-16(13-7-10-14-8-3-1-4-9-14)19-17(21-18)15-11-5-2-6-12-15/h1-13H/b10-7+,16-13+
    • InChI Key: AYHSMADDXZUZBX-NJKRNUQASA-N
    • SMILES: C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 275.09469
  • Monoisotopic Mass: 275.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7Ų
  • XLogP3: 4.2

Experimental Properties

  • Density: 1.12
  • Boiling Point: 427.7°Cat760mmHg
  • Flash Point: 189°C
  • Refractive Index: 1.593
  • PSA: 38.66

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.